1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
CAS No.: 1903296-74-1
Cat. No.: VC6869061
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903296-74-1 |
|---|---|
| Molecular Formula | C14H13BrN2O3 |
| Molecular Weight | 337.173 |
| IUPAC Name | 1-[1-(3-bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C14H13BrN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2 |
| Standard InChI Key | IXSHKWQMKUOXDT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (C₁₄H₁₃BrN₂O₃; MW: 337.173 g/mol) integrates three distinct structural units:
-
3-Bromobenzoyl Group: Aromatic ring substituted with bromine at the meta position, conferring electrophilic reactivity and potential for halogen bonding interactions.
-
Azetidine Ring: A four-membered nitrogen-containing ring, introducing strain and influencing conformational dynamics .
-
Pyrrolidine-2,5-dione (Succinimide): A cyclic dicarboximide moiety capable of hydrogen bonding and participating in ring-opening reactions .
The InChIKey (IXSHKWQMKUOXDT-UHFFFAOYSA-N) and SMILES representations (BrC1=CC=CC(=C1)C(=O)N2CC(C3CC(=O)NC3=O)C2) provide precise stereochemical details, essential for computational modeling and structure-activity relationship (SAR) studies .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Methodologies
Core Synthesis Strategy
The synthesis typically involves sequential coupling and cyclization reactions:
-
Azetidine Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via ring-closing metathesis.
-
Bromobenzoyl Incorporation: Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the 3-bromobenzoyl group to the azetidine nitrogen .
-
Succinimide Conjugation: Amidation or Michael addition to introduce the pyrrolidine-2,5-dione unit, often using maleic anhydride or substituted maleimides .
Optimization Challenges
-
Ring Strain Mitigation: The azetidine’s high ring strain necessitates mild reaction conditions to prevent undesired rearrangements .
-
Regioselectivity: Ensuring precise bromine positioning on the benzoyl group requires careful control of electrophilic substitution parameters.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound’s reactivity is dominated by:
-
Bromine Substitution: Facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
-
Azetidine Ring-Opening: Nucleophilic attack at the strained C-N bond, yielding linear amines or imines .
-
Succinimide Modifications: Hydrolysis to dicarboxylic acids or reduction to pyrrolidines .
Table 2: Representative Derivatives and Applications
Biological Activities and Mechanistic Insights
Serotonergic Activity
Recent studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives reveal affinity for 5-HT₁A receptors (Kᵢ < 100 nM) and serotonin reuptake inhibition (IC₅₀ ~10 µM), suggesting potential antidepressant applications . The bromobenzoyl group may enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs .
Anticancer Mechanisms
Preliminary data indicate that brominated heterocycles induce apoptosis in cancer cell lines via ROS generation and DNA intercalation. The azetidine ring’s strain may enhance DNA-binding affinity, though specific studies on this compound remain pending .
Research Applications and Future Directions
Drug Discovery Platforms
-
Fragment-Based Design: The compound serves as a versatile scaffold for constructing kinase inhibitors (e.g., EGFR, VEGFR) through modular derivatization .
-
PROTAC Development: The bromine atom enables conjugation to E3 ligase ligands, facilitating targeted protein degradation strategies .
Metabolic Stability Considerations
In vitro microsomal studies on related pyrrolidine-2,5-diones show moderate hepatic clearance (t₁/₂ > 60 min), suggesting favorable pharmacokinetics for further optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume